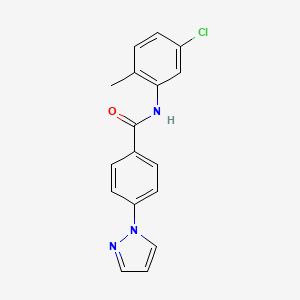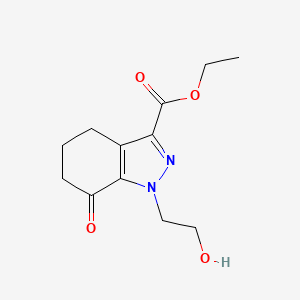![molecular formula C18H23N3O2 B13367564 N-[2-(pyridin-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367564.png)
N-[2-(pyridin-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-pyridinyl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a pyridine ring, a pyrrole ring, and a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-pyridinyl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrrole intermediates, followed by their coupling with the tetrahydropyran moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-[2-(2-pyridinyl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully hydrogenated products.
科学研究应用
N-[2-(2-pyridinyl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[2-(2-pyridinyl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets. The pyridine and pyrrole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 4-Hydroxy-2-quinolones
Uniqueness
N-[2-(2-pyridinyl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of pyridine, pyrrole, and tetrahydropyran rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C18H23N3O2 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
N-(2-pyridin-2-ylethyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C18H23N3O2/c22-17(20-10-6-16-5-1-2-9-19-16)15-18(7-13-23-14-8-18)21-11-3-4-12-21/h1-5,9,11-12H,6-8,10,13-15H2,(H,20,22) |
InChI 键 |
SMFVQAPFADLOIS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(CC(=O)NCCC2=CC=CC=N2)N3C=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)
![5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13367486.png)

![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-hydroxy-5-methoxypyridin-2-yl)methanone](/img/structure/B13367499.png)
![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367513.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367514.png)
![4-[1-(3-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B13367531.png)
![1,3-benzothiazol-2-yl[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B13367539.png)
![3-(1-Benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367546.png)

![1-[2-(2,4-Dibromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B13367560.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367576.png)

